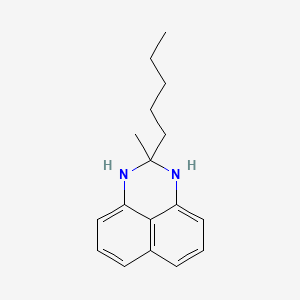
2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine is a nitrogen-containing heterocyclic compound. Perimidine derivatives, including this compound, are known for their diverse biological and pharmacological properties, such as antibacterial, antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl compound. This reaction can be catalyzed by various protonic acids and metal catalysts, such as BiCl3, RuCl3, and Yb(OTf)3 . The reaction is usually carried out in a solvent like ethanol, with the mixture being stirred at room temperature for 40-48 hours .
Industrial Production Methods
Industrial production methods for perimidine derivatives often involve the use of eco-friendly and metal-free organocatalysts, such as squaric acid. This method offers several advantages, including low catalyst loading, mild reaction conditions, and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include protonic acids, metal catalysts, and organocatalysts. The reactions are typically carried out under mild conditions, such as room temperature and in solvents like ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation reaction of 1,8-diaminonaphthalene with acetophenone yields 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine .
Scientific Research Applications
2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of symmetrical squarylium dyes and other compounds.
Biology: Exhibits antibacterial, antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic applications due to its diverse biological activities.
Industry: Used as an antioxidant stabilizer, photochromic compound, catalyst, and ligand scaffold.
Mechanism of Action
The mechanism of action of 2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets and pathways. Due to its strong electron-donating character, it can participate in various biochemical reactions, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenyl-2,3-dihydro-1H-perimidine: Similar in structure but with a phenyl group instead of a pentyl group.
2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine: Contains a vinyl group, making it structurally different but functionally similar.
Uniqueness
2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine is unique due to its specific pentyl substitution, which may confer distinct biological and chemical properties compared to its analogs.
Properties
CAS No. |
85557-30-8 |
|---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
2-methyl-2-pentyl-1,3-dihydroperimidine |
InChI |
InChI=1S/C17H22N2/c1-3-4-5-12-17(2)18-14-10-6-8-13-9-7-11-15(19-17)16(13)14/h6-11,18-19H,3-5,12H2,1-2H3 |
InChI Key |
YPVOLRWJLQMVMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(NC2=CC=CC3=C2C(=CC=C3)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















